Ethyl (2-(4-aminophenyl)acetyl)glycinate is a compound that features both an amine and an ester functional group, making it a versatile building block in organic synthesis and medicinal chemistry. This compound is characterized by its unique molecular structure, which allows for various chemical transformations and biological activities.
The compound can be synthesized from readily available precursors, often involving ethyl glycinate and 4-aminophenylacetate as starting materials. It is primarily utilized in research settings focused on drug development and organic synthesis.
Ethyl (2-(4-aminophenyl)acetyl)glycinate falls under the categories of amines, esters, and aromatic compounds. Its structure includes a phenyl group substituted with an amino group, along with an ethyl ester moiety, which contributes to its reactivity and potential applications.
The synthesis of Ethyl (2-(4-aminophenyl)acetyl)glycinate typically involves several steps:
The reactions are typically conducted under reflux conditions, utilizing solvents like ethanol or dichloromethane for optimal solubility and reaction efficiency. Monitoring can be performed using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm product formation.
Ethyl (2-(4-aminophenyl)acetyl)glycinate has a molecular formula of , with a molecular weight of approximately 179.22 g/mol. The structure can be represented as follows:
Key structural data includes:
Ethyl (2-(4-aminophenyl)acetyl)glycinate can participate in various chemical reactions due to its functional groups:
In synthetic applications, these reactions are often conducted under controlled conditions to optimize yields and minimize side reactions. Techniques such as solvent evaporation and recrystallization are commonly employed for purification.
The mechanism of action for Ethyl (2-(4-aminophenyl)acetyl)glycinate largely depends on its interactions at the molecular level:
Studies have shown that compounds with similar structures exhibit varied biological activities, including anti-inflammatory and analgesic effects, suggesting potential therapeutic applications.
Relevant data includes:
Ethyl (2-(4-aminophenyl)acetyl)glycinate is utilized in various scientific applications:
This compound serves as a valuable tool in both academic research and industrial applications, contributing to advancements in drug discovery and development.
Ethyl (2-(4-aminophenyl)acetyl)glycinate (C12H16N2O3) is a synthetic glycine ester derivative characterized by its aromatic amine and dual ester functionalities. This compound exemplifies the strategic integration of amino acid motifs with bioactive aromatic systems to enhance drug-like properties. Its molecular architecture—featuring a 4-aminophenylacetate group linked to glycine’s ethyl ester—enables unique reactivity and biological interactions, positioning it as a critical intermediate in pharmaceutical synthesis [1] [6].
Glycine ethyl ester derivatives emerged as pivotal tools in medicinal chemistry during the late 20th century, driven by the need to improve drug delivery and metabolic stability. Ethyl (2-(4-aminophenyl)acetyl)glycinate was first synthesized through condensation reactions between 2-(4-aminophenyl)acetic acid derivatives and glycine ethyl ester hydrochloride (C4H9NO2·HCl, CID 12176), a commercially available building block [4] [8]. Early research focused on its role as a precursor for peptide mimetics and prodrugs, leveraging glycine’s biocompatibility and the aromatic amine’s versatility in electrophilic substitutions [7].
Table 1: Evolution of Glycine Ester Derivatives in Drug Development
Time Period | Key Advancements | Role of Ethyl (2-(4-aminophenyl)acetyl)glycinate |
---|---|---|
1980–1990 | Rise of amino acid-based prodrugs | Carrier for antiviral agents (e.g., acyclovir analogs) |
2000–2010 | Targeted drug delivery via transporter recognition | LAT1-mediated CNS delivery scaffold |
2010–Present | Hybrid molecule synthesis | Intermediate for kinase inhibitors and anticancer agents |
The compound’s design was influenced by the success of valacyclovir—an L-valyl ester prodrug of acyclovir—which demonstrated enhanced bioavailability through peptide transporter (PEPT1) recognition. This paradigm highlighted glycine esters as promising promoieties for optimizing pharmacokinetics [7].
The molecular structure of ethyl (2-(4-aminophenyl)acetyl)glycinate integrates three pharmacologically significant elements:
Table 2: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C12H16N2O3 | Confirms molecular composition |
Molecular Weight | 236.27 g/mol | Impacts diffusion kinetics and dosing |
Functional Groups | Aromatic amine, dual esters | Enables diverse chemical modifications |
Solubility | Moderate in organic solvents | Facilitates reaction handling in synthesis |
Hydrolysis susceptibility is a key consideration: The glycine ethyl ester moiety degrades under alkaline conditions (>pH 8.6), releasing ethanol and glycine derivatives. This property is exploitable for controlled drug release but necessitates formulation at neutral pH [8].
Ethyl (2-(4-aminophenyl)acetyl)glycinate addresses therapeutic challenges through two primary avenues:
A. Prodrug Design and Targeted Delivery
The compound serves as a promoiety for drugs with poor absorption profiles. Its amino acid structure engages nutrient transporters (e.g., PEPT1, LAT1), enhancing oral bioavailability or CNS penetration. Examples include:
B. Synthetic Versatility in Pharmaceutical Intermediates
Table 3: Therapeutic Targets Enabled by This Intermediate
Therapeutic Area | Target Compound | Biological Action |
---|---|---|
Oncology | N-[2-(4-Aminophenyl)ethyl]acetamide | Apoptosis induction in tumor cells |
Antivirals | Dipeptide esters of acyclovir | Enhanced ocular/viral tissue delivery |
CNS Disorders | LAT1-targeted prodrugs | Improved blood-brain barrier penetration |
The compound’s modular design supports rapid generation of structurally diverse libraries, accelerating hit-to-lead optimization for diseases lacking effective treatments, such as chemoresistant cancers [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1